molecular formula C13H22N4O B2764971 3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 2101198-10-9

3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B2764971
CAS No.: 2101198-10-9
M. Wt: 250.346
InChI Key: OBVJPYIGOLHQNC-UHFFFAOYSA-N
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Description

3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C13H22N4O. It is known for its unique structure, which includes a pyrazole ring substituted with an isopropyl group and a piperidine moiety.

Preparation Methods

The synthesis of 3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves several steps. One common synthetic route includes the reaction of 3-methylpiperidine with isopropyl isocyanate to form an intermediate, which is then reacted with 4-aminopyrazole under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-amino-1-propan-2-ylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-9(2)17-8-11(14)12(15-17)13(18)16-6-4-5-10(3)7-16/h8-10H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVJPYIGOLHQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NN(C=C2N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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